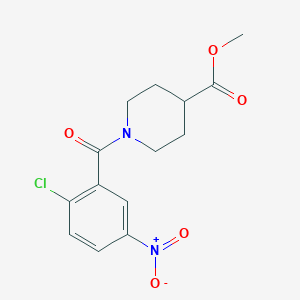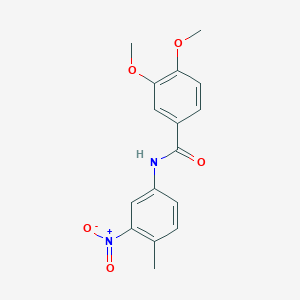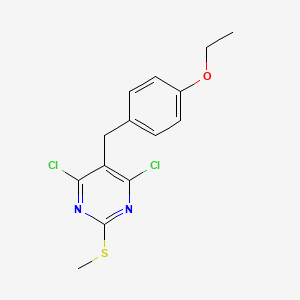![molecular formula C10H7ClN2O3S B5879406 {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, also known as COTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COTAA is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microorganisms and cancer cells. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have both biochemical and physiological effects. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to disrupt the cell membrane and cause cell lysis. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to induce apoptosis, which is a form of programmed cell death. {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is its cytotoxicity, which may limit its use in cancer therapy.
未来方向
There are several future directions for the study of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. One direction is the development of new derivatives of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid with improved properties, such as increased antimicrobial activity or reduced cytotoxicity. Another direction is the study of the mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in combination with other drugs or therapies may be explored to enhance its efficacy.
合成方法
The synthesis method of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves the reaction of 3-chlorobenzohydrazide with thioacetic acid followed by the reaction of the resulting product with phosphorous oxychloride and triethylamine. The final product is obtained by reacting the intermediate product with potassium hydroxide. This method has been optimized to obtain high yields of pure {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid.
科学研究应用
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer properties by inhibiting the growth of cancer cells.
In agriculture, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. It has also been shown to have insecticidal properties, making it a potential candidate for pest control.
In material science, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to exhibit fluorescence properties, making it a potential candidate for use in sensors and other optoelectronic devices.
属性
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSDTUYWNIQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

